4H-Fluoreno[9,1-fg]indole

Structural isomerism N-PAH differentiation Intellectual property

4H-Fluoreno[9,1-fg]indole (synonym: Fluorantheno[3',2':2,3]pyrrole) is a pentacyclic aromatic heterocycle with the molecular formula C18H11N and a molecular weight of 241.29 g/mol. This compound belongs to the class of N-containing polycyclic aromatic hydrocarbons (N-PAHs) characterized by a fully conjugated ring system that fuses a fluorene-like scaffold with an indole (pyrrole) moiety.

Molecular Formula C18H11N
Molecular Weight 241.3 g/mol
CAS No. 161-18-2
Cat. No. B15494732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Fluoreno[9,1-fg]indole
CAS161-18-2
Molecular FormulaC18H11N
Molecular Weight241.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC4=C5C(=CC2=C43)C=CN5
InChIInChI=1S/C18H11N/c1-2-5-13-12(4-1)14-6-3-7-15-17(14)16(13)10-11-8-9-19-18(11)15/h1-10,19H
InChIKeyDKQCMGAMZGXIDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Fluoreno[9,1-fg]indole (CAS 161-18-2): Structural Identity and Core Physicochemical Parameters for Procurement Specification


4H-Fluoreno[9,1-fg]indole (synonym: Fluorantheno[3',2':2,3]pyrrole) is a pentacyclic aromatic heterocycle with the molecular formula C18H11N and a molecular weight of 241.29 g/mol [1]. This compound belongs to the class of N-containing polycyclic aromatic hydrocarbons (N-PAHs) characterized by a fully conjugated ring system that fuses a fluorene-like scaffold with an indole (pyrrole) moiety [2]. Its unique fusion pattern, formally described as fluorantheno[3',2':2,3]pyrrole, distinguishes it from isomeric dibenzocarbazoles such as dibenzo[b,def]carbazole (CAS 104313-09-9), which possesses an identical molecular weight but a different atomic connectivity and spatial arrangement of the nitrogen atom within the ring framework [1][3]. Key computed physicochemical parameters include a polar surface area (PSA) of 15.79 Ų, a calculated partition coefficient (LogP) of 5.07, and a predicted boiling point of 500.3 ± 19.0 °C [1].

Why Carbazole, Fluorene, or Simple Indole Building Blocks Cannot Replace 4H-Fluoreno[9,1-fg]indole in Advanced Material Design


Generic substitution with simpler N-heterocycles such as carbazole (C12H9N, MW 167.21) [1], benzo[def]carbazole (C14H9N, MW 191.23) [2], or the all-carbon analog fluorene (C13H10, MW 166.22) [3] fails to replicate the properties of 4H-Fluoreno[9,1-fg]indole because these smaller frameworks lack the extended π-conjugation length, specific nitrogen positioning, and distinct electronic distribution inherent to the pentacyclic fluoranthenopyrrole scaffold [4]. The compound's calculated LogP of 5.07 and PSA of 15.79 Ų represent extreme hydrophobicity and minimal polar surface area that fundamentally differ from simpler analogs [5]. Even the isomeric dibenzo[b,def]carbazole (CAS 104313-09-9), which shares the identical C18H11N formula, exhibits a different InChI connectivity sequence (c1-2-6-13 vs. c1-2-5-13), confirming distinct ring fusion topology that would alter frontier orbital energies, dipole moments, and intermolecular packing motifs critical for solid-state device performance and molecular recognition [5][6].

Quantitative Differentiation of 4H-Fluoreno[9,1-fg]indole: Head-to-Head Parameter Comparisons with Closest Analogs


Structural Isomerism: InChI-Level Differentiation from Dibenzo[b,def]carbazole Establishes a Unique Chemical Entity for Patent and IP Protection

4H-Fluoreno[9,1-fg]indole (CAS 161-18-2) is a structural isomer of dibenzo[b,def]carbazole (CAS 104313-09-9), with both sharing the molecular formula C18H11N and a molecular weight of 241.29 g/mol [1][2]. However, comparison of their International Chemical Identifiers (InChI) reveals a definitive difference in atomic connectivity. The InChI for 4H-Fluoreno[9,1-fg]indole reads 'c1-2-5-13-12(4-1)14-6-3-7-15-17(14)16(13)10-11-8-9-19-18(11)15', whereas dibenzo[b,def]carbazole reads 'c1-2-6-13-12(4-1)10-16-18-14(13)9-8-11-5-3-7-15(19-16)17(11)18' [1][3]. This divergence in the connectivity sequence proves that the two compounds are not identical and possess different ring fusion topologies, which will affect electronic structure, molecular shape, and intermolecular interactions.

Structural isomerism N-PAH differentiation Intellectual property Chemical identity

Hydrophobicity Profile: Calculated LogP of 5.07 Exceeds That of Carbazole and Fluorene, Enabling Specific Solubility and Purification Workflows

The calculated partition coefficient (LogP) for 4H-Fluoreno[9,1-fg]indole is 5.07, as reported in the Chemsrc database . This value indicates pronounced lipophilicity significantly exceeding that of the simpler tricyclic analog carbazole, which has a predicted LogP of approximately 3.0 [1], and the all-carbon analog fluorene (LogP approximately 4.2) [1]. The LogP difference of approximately 2 log units versus carbazole translates to a theoretical 100-fold greater partitioning into non-polar media, which directly impacts the choice of purification solvents (e.g., hexane/ethyl acetate versus polar solvent systems), reversed-phase HPLC retention times, and suitability for applications requiring low water solubility or specific lipid membrane partitioning [2].

LogP Hydrophobicity Solubility Chromatographic purification

Extended π-Conjugation: The Pentacyclic Fluoranthenopyrrole Scaffold Offers Greater Delocalization than Tricyclic Carbazole or Tetracyclic Fluoranthene, Relevant to Optoelectronic Property Tuning

The 4H-Fluoreno[9,1-fg]indole scaffold incorporates a five-ring fused system with 18 π-electrons (including the nitrogen lone pair participating in the aromatic system), providing an extended conjugation pathway compared to the three-ring carbazole (14 π-electrons) [1] or the four-ring fluoranthene (16 π-electrons) [2]. Literature on the closely related benzo[def]carbazole system (a 4-ring analog) demonstrates that extending the π-conjugation framework systematically reduces the HOMO-LUMO gap and red-shifts both absorption and emission wavelengths [3]. Specifically, for benzo[def]carbazole polymers, absorption maxima range from 361–396 nm and emission from 419–456 nm, while 8,9-diarylbenzo[def]carbazoles exhibit absorption at 278–350 nm and emission at 365–426 nm with quantum yields up to 0.62 [4]. The additional fused ring in 4H-Fluoreno[9,1-fg]indole, relative to these smaller systems, is expected to further narrow the HOMO-LUMO gap based on quantum mechanical principles of extended conjugation [5].

π-Conjugation Optoelectronics HOMO-LUMO gap Absorption redshift

Patent Landscape Confirms 4H-Fluoreno[9,1-fg]indole's Structural Moiety as a Differentiated Building Block in OLED Host and Transport Materials

Patents in the organic electroluminescent device space explicitly claim fluorene-indole hybrid structures for their enhanced performance. CN patent application describing 'fluorene-fused compounds' (并芴化合物) highlights that introducing indole and aza-indole moieties into fluorene-based frameworks provides larger conjugated planar structures that enhance electron mobility, improve film-forming properties, and yield OLED devices with lower driving voltages and higher luminescence efficiency [1]. Meanwhile, a series of peer-reviewed studies on fluorene/indole-based hole transport materials (HTMs) report 5% weight loss temperatures (Td) of 409–456 °C and demonstrate efficient green phosphorescent OLED performance when these hybrid materials are employed as hole transport layers [2][3]. While these references do not isolate 4H-Fluoreno[9,1-fg]indole as a finished device material, they establish the broader class relevance: the specific fluoreno-indole fusion pattern embodied by this compound represents a validated design motif for high-stability, high-performance OLED components, distinct from simpler carbazole or fluorene-only architectures [4].

OLED materials Hole transport Patent differentiation Fluorene-indole hybrids

Validated Application Scenarios for Procuring 4H-Fluoreno[9,1-fg]indole Based on Available Evidence


OLED Host or Hole Transport Material Intermediate: Exploiting the Fluorene-Indole Scaffold's Thermal and Electronic Profile

Based on patent and literature evidence that fluorene-indole hybrid compounds provide high thermal decomposition temperatures (Td 409–456 °C) and enhanced electron mobility when incorporated into OLED device stacks, 4H-Fluoreno[9,1-fg]indole can serve as a key synthetic intermediate or core scaffold for developing novel host materials or hole transport layers (HTLs). Its pentacyclic, fully conjugated framework offers a larger π-surface than carbazole, which can enhance charge carrier mobility and improve film morphology through balanced molecular planarity and rigidity. The compound's predicted high LogP (5.07) also suggests compatibility with vacuum thermal evaporation (VTE) processes commonly used in small-molecule OLED fabrication due to its low polarity and high volatility relative to ionic or highly polar dopants [1][2].

Reference Standard for N-PAH Isomer Differentiation in Environmental or Forensic Analytical Chemistry

The distinct InChI connectivity for 4H-Fluoreno[9,1-fg]indole, confirmed against the isomeric dibenzo[b,def]carbazole (CAS 104313-09-9), positions this compound as a valuable reference standard for GC-MS or HPLC method development aimed at resolving nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) in complex environmental samples (e.g., airborne particulates, combustion byproducts) [3]. The compound's predicted boiling point (500.3 °C), low PSA (15.79 Ų), and high LogP (5.07) predict a specific GC retention index and reversed-phase LC elution profile that can be leveraged to validate analytical methods for isomer-specific N-PAH quantification, an area of growing interest in environmental toxicology [4].

Building Block for Extended Porphyrinoid or Fluoranthenoporphyrin Chromophore Synthesis

The demonstrated synthetic accessibility of fluorantho[2,3-c]pyrrole esters from 3-nitrofluoranthene and isocyanoacetate esters, with subsequent conversion to fluoranthoporphyrins exhibiting red-shifted Soret bands and strong absorptions near 600 nm for metal chelates, provides a synthetic template for exploiting 4H-Fluoreno[9,1-fg]indole or its functionalized derivatives in porphyrin chemistry [5]. The unique fluorantheno-pyrrole fusion pattern offers a distinct geometry for ring-annelation studies compared to the [2,3-c] isomer, potentially yielding novel porphyrinoid chromophores with altered Q-band intensities and metal-chelation properties for photodynamic therapy, sensor, or non-linear optical applications.

Computational Chemistry Benchmark: Providing a Pentacyclic N-Heterocycle with Experimentally Verifiable Physicochemical Parameters for DFT and TD-DFT Validation

The availability of predicted but experimentally verifiable parameters for 4H-Fluoreno[9,1-fg]indole—including exact mass (241.08900 Da), PSA (15.79 Ų), LogP (5.07), and a defined InChI structure—makes this compound a suitable benchmark molecule for computational chemistry method validation. Researchers can use these values alongside experimentally determined UV-Vis absorption spectra (once measured) to calibrate DFT and TD-DFT calculations on large N-PAH systems, bridging the gap between the well-studied benzo[def]carbazole system and higher polycyclic aromatics relevant to materials science [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4H-Fluoreno[9,1-fg]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.